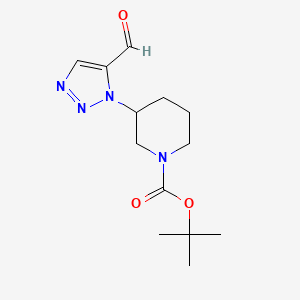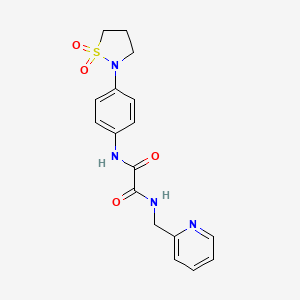
3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one, also known as ADP, is a pyrazinone derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ADP possesses a unique chemical structure that makes it an interesting target for drug discovery and development.
Aplicaciones Científicas De Investigación
3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-tuberculosis, anti-microbial, and anti-viral properties. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to possess anti-tuberculosis and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one is its unique chemical structure, which makes it an interesting target for drug discovery and development. This compound has also been shown to possess a wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is to investigate its potential as an anti-cancer agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one can be achieved through several methods, including the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4-dimethylphenylhydrazine with 2-cyanoacetamide followed by cyclization with sodium methoxide. These methods have been optimized to produce high yields of this compound with good purity.
Propiedades
IUPAC Name |
3-amino-1-(3,4-dimethylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-10(7-9(8)2)15-6-5-14-11(13)12(15)16/h3-7H,1-2H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPKUIPIZLCWKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Oxa-1-azaspiro[4.5]decane-1-carboxamide](/img/structure/B2385822.png)


![(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2385825.png)


![1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2385833.png)

![N-(4-fluorobenzyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2385835.png)
![1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B2385836.png)

